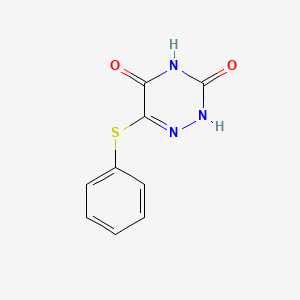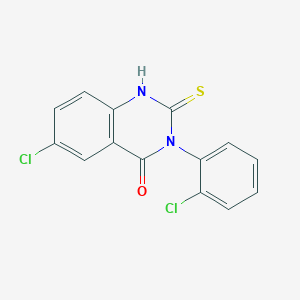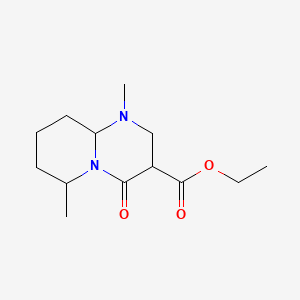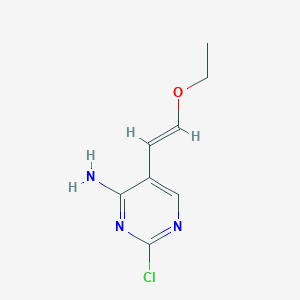
6-phenylsulfanyl-6H-1,2,4-triazine-3,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Phenylthio)-1,2,4-triazine-3,5(2H,4H)-dione is a heterocyclic compound that features a triazine ring substituted with a phenylthio group
Vorbereitungsmethoden
The synthesis of 6-(Phenylthio)-1,2,4-triazine-3,5(2H,4H)-dione typically involves the reaction of cyanuric chloride with phenylthiol under controlled conditions. The reaction proceeds through nucleophilic substitution, where the chlorine atoms on the cyanuric chloride are replaced by the phenylthio group. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution process .
Analyse Chemischer Reaktionen
6-(Phenylthio)-1,2,4-triazine-3,5(2H,4H)-dione undergoes various types of chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding thiol using reducing agents like lithium aluminum hydride.
Substitution: The triazine ring can undergo substitution reactions with nucleophiles such as amines or alcohols, leading to the formation of substituted triazines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions include sulfoxides, sulfones, and various substituted triazines .
Wissenschaftliche Forschungsanwendungen
6-(Phenylthio)-1,2,4-triazine-3,5(2H,4H)-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential antimicrobial and antifungal properties.
Medicine: Research has indicated that derivatives of this compound may have potential as anticancer agents due to their ability to inhibit certain enzymes involved in cell proliferation.
Industry: It is used in the development of new materials with specific electronic or optical properties
Wirkmechanismus
The mechanism of action of 6-(Phenylthio)-1,2,4-triazine-3,5(2H,4H)-dione involves its interaction with molecular targets such as enzymes or receptors. The phenylthio group can interact with the active sites of enzymes, leading to inhibition or modulation of their activity. The triazine ring can also participate in hydrogen bonding and π-π interactions, which contribute to the compound’s biological activity .
Vergleich Mit ähnlichen Verbindungen
6-(Phenylthio)-1,2,4-triazine-3,5(2H,4H)-dione can be compared with other similar compounds such as:
2,4,6-Trisubstituted-1,3,5-triazines: These compounds have similar triazine rings but different substituents, leading to variations in their chemical and biological properties.
Phenylthio-substituted heterocycles: Compounds with phenylthio groups on different heterocyclic rings can exhibit different reactivity and applications.
Sulfur-containing triazines:
Eigenschaften
CAS-Nummer |
4956-11-0 |
|---|---|
Molekularformel |
C9H7N3O2S |
Molekulargewicht |
221.24 g/mol |
IUPAC-Name |
6-phenylsulfanyl-2H-1,2,4-triazine-3,5-dione |
InChI |
InChI=1S/C9H7N3O2S/c13-7-8(11-12-9(14)10-7)15-6-4-2-1-3-5-6/h1-5H,(H2,10,12,13,14) |
InChI-Schlüssel |
YQBWRFITNOEMPL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)SC2=NNC(=O)NC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(3-Nitrophenoxy)methyl]-3-(4-nitrophenyl)-4,5-dihydro-1,2-oxazole](/img/structure/B12915890.png)




![N-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-phenylsulfanylpurin-2-yl]propanamide](/img/structure/B12915939.png)
![Ethyl 4-(3-(methyl(2-oxobenzo[d]oxazol-3(2H)-yl)amino)benzamido)benzoate hydrate](/img/structure/B12915946.png)
![5'-Deoxy-5'-{[3-(methylsulfanyl)propyl]amino}adenosine](/img/structure/B12915952.png)





![2,2'-(1,2-phenylene)bis(N,N-dimethylbenzo[d]oxazol-6-amine)](/img/structure/B12915994.png)
